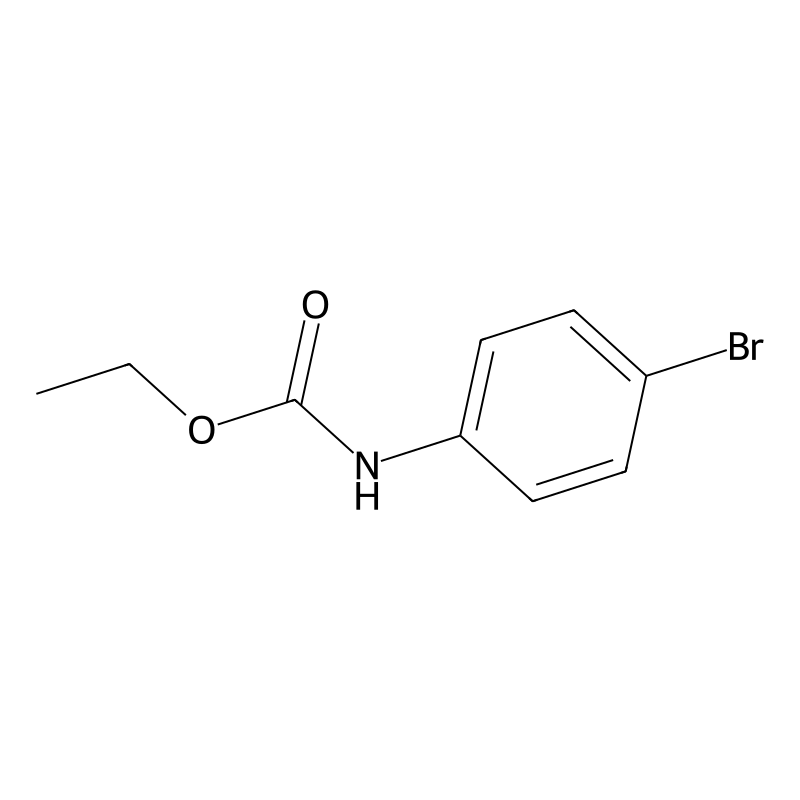ethyl N-(4-bromophenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Availability:
Potential Applications:
While the specific research applications of ethyl N-(4-bromophenyl)carbamate are limited, its chemical structure suggests potential in various scientific fields:
- Biochemistry: The carbamate functional group in this molecule can potentially interact with enzymes, particularly those involved in hydrolysis processes. This opens avenues for research in enzyme inhibition and understanding their mechanisms of action.
- Material Science: The aromatic ring and the ester group in the molecule offer potential for exploring its interactions with other molecules and surfaces. This could be relevant in areas like self-assembly and material design.
- Chemical Biology: The presence of a bromine atom allows for potential applications in labeling and tracking experiments using established techniques like bromination reactions.
Current Research:
- A study investigating the effect of various ethyl carbamates on the earthworm Eisenia foetida reported their impact on morphology, mortality, and acetylcholinesterase activity []. This suggests potential for ethyl N-(4-bromophenyl)carbamate in studies related to environmental toxicity and insecticide development.
- Another study explored the effects of different ethyl carbamates on the tick Rhipicephalus microplus, focusing on their impact on the nervous system and reproductive organs []. This indicates potential avenues for research on the acaricidal properties of ethyl N-(4-bromophenyl)carbamate.
Ethyl N-(4-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. Its molecular formula is C10H10BrNO2, and it has a molecular weight of approximately 244.19 g/mol. The compound features a bromophenyl group attached to the nitrogen atom of the carbamate functional group, which contributes to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and agricultural sciences.
- Hydrolysis: It can react with water to yield the corresponding amine and carbonic acid.
- Transesterification: The ethyl group can be replaced by other alcohols under acidic or basic conditions.
- Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles, leading to various derivatives.
These reactions demonstrate the versatility of ethyl N-(4-bromophenyl)carbamate in synthetic organic chemistry.
Ethyl N-(4-bromophenyl)carbamate exhibits notable biological activities, particularly as an insecticide. Research indicates that it has a lethal effect on the larval stages of Rhipicephalus (Boophilus) microplus, a tick species resistant to conventional treatments. This compound acts independently of acetylcholinesterase inhibition, suggesting a unique mechanism of action that may involve interference with other biological pathways or receptors in the target organisms . Additionally, it has been shown to possess low acute and subchronic toxicity in mammals, making it a candidate for safer pest control solutions .
The synthesis of ethyl N-(4-bromophenyl)carbamate typically involves the reaction between 4-bromophenyl isocyanate and ethanol or ethyl chloroformate in the presence of a base such as sodium bicarbonate. The general procedure is as follows:
- Reagents Preparation: Combine 4-bromophenyl isocyanate with ethanol or ethyl chloroformate.
- Reaction Conditions: Heat the mixture under reflux for a specified time (usually around 0.5 hours).
- Isolation: Upon completion, cool the reaction mixture and filter out any precipitated solids.
- Purification: Crystallize the product from an appropriate solvent (e.g., methanol or ethanol) to obtain pure ethyl N-(4-bromophenyl)carbamate.
This method allows for efficient synthesis while maintaining high purity levels.
Ethyl N-(4-bromophenyl)carbamate finds applications primarily in agriculture as an insecticide due to its effectiveness against resistant tick populations. Its low toxicity profile makes it suitable for use in livestock management without posing significant risks to animal health or food safety. Furthermore, its chemical structure allows for potential modifications that could enhance its efficacy or broaden its spectrum of activity against other pests.
Studies on ethyl N-(4-bromophenyl)carbamate have focused on its interactions with biological systems, particularly its effects on tick populations. Research indicates that this compound significantly reduces larval production in Rhipicephalus (Boophilus) microplus, achieving up to a 96% reduction in viable offspring . This reduction in reproductive potential suggests that ethyl N-(4-bromophenyl)carbamate disrupts not only immediate survival but also long-term population dynamics of these pests.
Ethyl N-(4-bromophenyl)carbamate shares structural similarities with other carbamates and related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl N-(4-chlorophenyl)carbamate | C10H10ClNO2 | Contains chlorine instead of bromine |
| Methyl N-(4-bromophenyl)carbamate | C9H10BrNO2 | Methyl group instead of ethyl |
| Tert-butyl N-(4-bromophenyl)carbamate | C11H14BrNO2 | Tert-butoxycarbonyl protection for enhanced reactivity |
| Benzyl N-[1-(4-bromophenyl)ethyl]carbamate | C16H16BrNO2 | Contains a benzyl group and an ethylene bridge |
Ethyl N-(4-bromophenyl)carbamate is unique due to its specific brominated phenyl group, which contributes to its distinctive biological activity against resistant tick populations while maintaining low toxicity levels in mammals . This profile makes it an important candidate for further research and development in agricultural applications.






